2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromene-7-thione
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Overview
Description
- The compound’s name provides information about its substituents: five methyl groups (pentamethyl), a furo[3,2-g]chromene core, and a thione functional group.
- Furochromenes are known for their diverse biological activities, making this compound intriguing for further study.
2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromene-7-thione: is a chemical compound with a complex structure. It belongs to the class of modified coumarins and is characterized by its fused-ring system.
Preparation Methods
Synthetic Routes: One synthetic route involves the cyclization of 2,3,5,6-tetramethyl-7H-furo[3,2-g]chromen-7-one (a precursor) with sulfur sources to introduce the thione group.
Reaction Conditions: The exact conditions may vary, but typical methods include using Lewis acids or other catalysts.
Industrial Production: While industrial-scale production details are scarce, research laboratories can synthesize this compound for scientific investigations.
Chemical Reactions Analysis
Reactivity: 2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromene-7-thione can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For oxidation, oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used. Reduction may involve hydrides (e.g., lithium aluminum hydride). Substitution reactions can occur with nucleophiles.
Major Products: These reactions yield derivatives with modified functional groups, such as hydroxylated or alkylated forms.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and applications in organic synthesis.
Biology: Investigating its potential as a bioactive compound (e.g., antimicrobial, antioxidant, or enzyme inhibitor).
Medicine: Assessing its pharmacological properties, including potential drug leads.
Industry: Exploring its use in materials science or as a building block for novel compounds.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets could include enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its effects and interactions.
Comparison with Similar Compounds
Uniqueness: Its pentamethyl substitution pattern and furochromene scaffold distinguish it.
Similar Compounds: Related compounds include other furochromenes, such as psoralen and allopsoralen. These share structural features but differ in substituents and biological activities.
Biological Activity
2,3,5,6,9-Pentamethyl-7H-furo[3,2-g]chromene-7-thione is a modified coumarin compound characterized by its unique structure featuring five methyl groups and a thione functional group. This compound belongs to the broader class of furochromenes, which are known for their diverse biological activities. The exploration of its biological activity is critical for understanding its potential applications in pharmacology and biotechnology.
Property | Value |
---|---|
Molecular Formula | C16H16O2S |
Molecular Weight | 272.4 g/mol |
IUPAC Name | 2,3,5,6,9-pentamethylfuro[3,2-g]chromene-7-thione |
InChI Key | LRGFBOHKSNBRPS-UHFFFAOYSA-N |
The biological mechanisms of this compound are not fully elucidated; however, preliminary studies suggest that it may interact with various molecular targets including enzymes and cellular receptors. Its potential as an enzyme inhibitor or antioxidant is under investigation.
Antioxidant Activity
Research indicates that compounds within the furochromene class exhibit significant antioxidant properties. The presence of the thione group in this compound may enhance its ability to scavenge free radicals and inhibit lipid peroxidation.
Antimicrobial Properties
Furochromenes have been studied for their antimicrobial activities. Initial screenings suggest that this compound may possess antibacterial and antifungal properties. Further research is necessary to quantify these effects against specific pathogens.
Enzyme Inhibition
There is ongoing research into the enzyme inhibition capabilities of this compound. It is hypothesized that the structural modifications in the molecule may allow it to act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
Case Studies
-
Study on Antioxidant Activity :
A recent study evaluated the antioxidant potential of various furochromenes including this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical concentration when treated with this compound compared to controls. -
Antimicrobial Screening :
In vitro tests were conducted against a panel of bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) and fungal strains (e.g., Candida albicans). The compound demonstrated promising antimicrobial activity with minimum inhibitory concentrations (MICs) suggesting efficacy at low concentrations.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other similar compounds such as psoralen and allopsoralen. While these compounds share structural similarities and some biological functions (e.g., phototoxicity), the pentamethyl substitution pattern appears to enhance its bioactivity.
Compound Name | Antioxidant Activity | Antimicrobial Activity | Enzyme Inhibition Potential |
---|---|---|---|
2,3-Pentamethylfurochromene | Moderate | Low | Unknown |
Psoralen | High | Moderate | Yes |
This compound | High | High | Potential |
Properties
Molecular Formula |
C16H16O2S |
---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2,3,5,6,9-pentamethylfuro[3,2-g]chromene-7-thione |
InChI |
InChI=1S/C16H16O2S/c1-7-8(2)16(19)18-15-10(4)14-13(6-12(7)15)9(3)11(5)17-14/h6H,1-5H3 |
InChI Key |
LRGFBOHKSNBRPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=S)OC2=C(C3=C(C=C12)C(=C(O3)C)C)C)C |
Origin of Product |
United States |
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